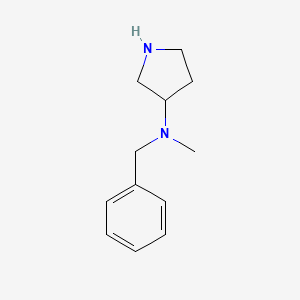

Benzyl-methyl-pyrrolidin-3-yl-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-methylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-14(12-7-8-13-9-12)10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCPQEKHXOHJNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl Methyl Pyrrolidin 3 Yl Amine and Analogues

Retrosynthetic Analysis and Strategic Design for Pyrrolidine-Based Compounds

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For a substituted 3-aminopyrrolidine (B1265635) like Benzyl-methyl-pyrrolidin-3-yl-amine, key disconnections involve the carbon-nitrogen bonds of the pyrrolidine (B122466) ring and the bonds to its substituents.

A primary retrosynthetic approach involves a [3+2] cycloaddition, where the five-membered ring is formed in a single step from a three-atom and a two-atom component. rsc.orgtandfonline.com Azomethine ylides are common three-atom components for this strategy, reacting with an alkene (the two-atom component) to form the pyrrolidine core. tandfonline.comnih.gov Another major strategy is intramolecular cyclization. This can involve the formation of a C-N bond, for example, through the intramolecular amination of an organoboronate or an alkene. organic-chemistry.org Aza-Michael additions, where an amine attacks an α,β-unsaturated carbonyl compound, are also a powerful tool for ring closure. core.ac.ukwhiterose.ac.uk

Further disconnection of the side chains (benzyl and methyl groups) can be planned either before or after the formation of the pyrrolidine ring. For instance, a 3-aminopyrrolidine core could be synthesized first, followed by N-alkylation to introduce the benzyl (B1604629) and methyl groups. Alternatively, the nitrogen substituents can be incorporated into one of the acyclic precursors before the ring-forming reaction. A plausible retrosynthetic pathway for Benzyl-methyl-pyrrolidin-3-yl-amine could start from a precursor like methyl 4-(N-benzyl-N-allylamino)but-2-enoate, which can undergo conjugate addition and subsequent cyclization. rsc.org

Conventional and Advanced Synthetic Routes to the Pyrrolidine Core of Benzyl-methyl-pyrrolidin-3-yl-amine

The construction of the pyrrolidine ring is the central challenge in synthesizing the target compound. Various methods, from traditional multi-step sequences to highly efficient one-pot reactions, have been developed.

Multi-step syntheses allow for the controlled construction of complex molecules. A common route to 3-aminopyrrolidines starts from amino acids like L-aspartic acid, which provides a chiral pool starting material. researchgate.net One reported synthesis involves the conversion of L-aspartic acid into a suitable precursor for an efficient pyrrolidine ring formation from allylamine, followed by cleavage of the N-allyl protective group. researchgate.net Another established method is the ring rearrangement of 2-aminomethylazetidines, which can be mediated by Lewis acids like boron trifluoride to yield 3-aminopyrrolidines in a highly stereoselective manner. acs.org

Reductive amination sequences are also frequently employed. For example, a multi-step synthesis of (S)-pyrrolidines involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with a chiral amine. nih.gov Additionally, intramolecular amido-mercuration of δ-unsaturated β-amino-carbamates can produce 3-aminopyrrolidine derivatives with high stereoselectivity. researchgate.net A route starting from 1,2,4-butanetriol (B146131) involves halogenation followed by ammonolysis to form the pyrrolidine ring. google.com

To improve synthetic efficiency, reduce waste, and save time, one-pot and cascade reactions have become increasingly popular. nih.govrsc.org These reactions combine multiple transformations in a single reaction vessel without isolating intermediates. nih.gov

A notable example is the one-pot, three-component cascade reaction for creating highly functionalized pyrrolidines from an amine, an acetylene (B1199291) dicarboxylate, and formaldehyde (B43269) in water. rasayanjournal.co.in Another powerful cascade approach combines an organocatalytic nitro-Mannich reaction with a gold-catalyzed allene (B1206475) hydroamination, yielding trisubstituted pyrrolidines with excellent control over stereochemistry. nih.govacs.orgrsc.org Similarly, an organocatalytic domino Michael/Mannich [3+2] cycloaddition has been developed to produce highly functionalized pyrrolidines bearing a trifluoromethyl group. rsc.org

Dirhodium-catalyzed intramolecular nitrene insertion into C-H bonds offers a direct route to N-unprotected pyrrolidines under mild conditions. organic-chemistry.org Furthermore, a "clip-cycle" procedure has been developed, involving an alkene metathesis to "clip" a Cbz-protected bis-homoallylic amine to a thioacrylate, followed by an enantioselective intramolecular aza-Michael cyclization to form the pyrrolidine ring. core.ac.uk

Table 1: Comparison of Selected Cascade Reactions for Pyrrolidine Synthesis

| Reaction Type | Catalysts/Reagents | Key Features | Reference |

| Nitro-Mannich/Hydroamination | Organocatalyst (e.g., bifunctional thiourea) and Gold Catalyst | One-pot, excellent diastereo- and enantioselectivity for trisubstituted pyrrolidines. | acs.org |

| Three-Component Cascade | Tetra-n-butylammoniumbromide (TBAB) in Water | Uses inexpensive catalyst, green solvent, good yields for functionalized pyrrolidines. | rasayanjournal.co.in |

| Michael/Mannich [3+2] Cycloaddition | Secondary Amine Organocatalyst | High yields and stereoselectivities for trifluoromethyl-substituted pyrrolidines. | rsc.org |

| 'Clip-Cycle' Aza-Michael | Chiral Phosphoric Acid | Modular, enantioselective, forms 2,2- and 3,3-disubstituted pyrrolidines. | core.ac.uk |

Stereoselective Synthesis and Enantiomeric Resolution of Benzyl-methyl-pyrrolidin-3-yl-amine Derivatives

For many applications, obtaining a single enantiomer of a chiral molecule like Benzyl-methyl-pyrrolidin-3-yl-amine is crucial. This can be achieved through stereoselective synthesis, which creates a specific stereoisomer, or by resolving a racemic mixture.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. nih.gov

Oppolzer's camphorsultam is a widely used chiral auxiliary in pyrrolidine synthesis, particularly in asymmetric 1,3-dipolar cycloaddition reactions. nih.govacs.org It provides excellent diastereofacial bias, allowing for the synthesis of enantiomerically pure pyrrolidine cycloadducts. nih.gov The auxiliary can then be conveniently removed and recovered for reuse. acs.org Similarly, enantiopure aryl-sulfinamides can be used to generate chiral N-sulfinylimines, which undergo diastereoselective additions and cyclizations to form chiral N-heterocycles, including pyrrolidines. researchgate.net The conjugate addition of homochiral lithium amides, derived from α-methylbenzylamine, to α,β-unsaturated esters is another effective strategy for creating stereocenters that are then incorporated into a pyrrolidine ring. rsc.org

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidines. Chiral phosphoric acids, for instance, can catalyze intramolecular aza-Michael reactions to produce enantioenriched pyrrolidines and spiropyrrolidines. core.ac.ukwhiterose.ac.uk Cinchona alkaloid-derived bifunctional catalysts, such as amino-squaramides, have proven effective in cascade reactions to form highly substituted pyrrolidines with a quaternary stereocenter at the 3-position. rsc.org Proline and its derivatives are also common organocatalysts, used in direct Mannich reactions followed by cyclization to afford 2,3-substituted pyrrolidines with high enantioselectivity. nih.gov

Metal-based catalysts are also prominent. The combination of organocatalysis and gold catalysis in one-pot nitro-Mannich/hydroamination cascades provides access to enantioenriched pyrrolidines with excellent stereocontrol. acs.org Metal-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides are a general route to diversely functionalized homochiral pyrrolidines. nih.gov

Table 2: Examples of Asymmetric Catalysis in Pyrrolidine Synthesis

| Catalyst Type | Reaction | Stereoselectivity | Reference |

| Chiral Phosphoric Acid | Intramolecular aza-Michael addition | High enantioselectivity | core.ac.uk |

| Cinchonidine-derived amino-squaramide | Asymmetric cascade reaction | High enantio- and diastereoselectivities | rsc.org |

| Bifunctional Organocatalyst & Gold Catalyst | One-pot nitro-Mannich/hydroamination cascade | up to 96% ee | acs.org |

| Proline | Direct Mannich reaction/cyclization | up to >99% ee | nih.gov |

Enzymatic and Biocatalytic Resolution Techniques

The synthesis of enantiomerically pure chiral amines is a critical challenge in pharmaceutical development. For pyrrolidine derivatives, enzymatic and biocatalytic methods offer a highly selective and environmentally benign alternative to traditional chemical resolutions. These techniques primarily involve the kinetic resolution of a racemic mixture, where an enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer and the product in high enantiomeric purity.

Lipases are among the most frequently used enzymes for the kinetic resolution of chiral amines and their precursors. nih.gov Lipase B from Candida antarctica (CaLB) and lipases from Pseudomonas cepacia are particularly effective. nih.govmdpi.com These enzymes catalyze the acylation of the amine, selectively reacting with one enantiomer of the racemic mixture. The choice of the acylating agent is crucial and can significantly influence the reaction's efficiency and enantioselectivity. nih.gov For instance, the kinetic resolution of various racemic amines, including those with structures analogous to the pyrrolidine core, has been successfully achieved using diisopropyl malonate as the acylating agent, resulting in high enantiomeric excess (ee) for the acylated (R)-amides. bme.hu

Dynamic kinetic resolution (DKR) represents an advancement over standard kinetic resolution by integrating an in-situ racemization catalyst. chimia.ch This allows the less reactive enantiomer to be continuously converted to the more reactive one, theoretically enabling a 100% yield of the desired enantiomerically pure product. A combination of a lipase, such as Candida antarctica lipase, with a palladium catalyst has been shown to be effective for the DKR of chiral amines. chimia.ch

Transaminases, specifically ω-transaminases (ω-TAs), provide another powerful biocatalytic route. They can be used to resolve racemic amines or to asymmetrically synthesize them from a corresponding ketone. For example, an ω-transaminase from Alcaligenes denitrificans was used to resolve racemic N-Boc-3-aminopyrrolidine, yielding the unreacted (S)-enantiomer with excellent enantioselectivity. rsc.org Research has shown that protecting the pyrrolidine nitrogen, for instance with a tert-butyloxycarbonyl (Boc) group, can substantially improve both the reaction rate and the enantioselectivity of the transaminase-catalyzed kinetic resolution. rsc.orgacs.org

Furthermore, chemoenzymatic strategies that combine traditional chemical synthesis with biocatalytic steps are highly effective. A notable example is the preparation of chiral (R)-3-aminopyrrolidine starting from N-protected D-asparagine esters. researchgate.netacs.org In this multi-step process, the key step involves the enantioselective hydrolysis of the ester by a protease, which, after subsequent chemical transformations, yields the desired chiral pyrrolidine building block. researchgate.netacs.org

Table 1: Examples of Enzymatic Resolution for Pyrrolidine Analogues and Chiral Amines

| Enzyme | Substrate | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Lipase B from Candida antarctica (CaLB) | Racemic primary amines | Kinetic Resolution (Acylation) | Effective with various acylating agents; immobilization on magnetic nanoparticles can enhance selectivity. | nih.gov |

| ω-Transaminase (from Alcaligenes denitrificans) | (±)-N-Boc-3-aminopyrrolidine | Kinetic Resolution | Excellent enantioselectivity for the remaining (S)-amine; Boc protection enhanced efficiency. | rsc.org |

| Lipase PS-IM (immobilized) / Ru catalyst | (±)-N-Cbz-3-hydroxypyrrolidine | Dynamic Kinetic Resolution | Achieved 87% yield and 95% ee for the (R)-acetylated product. | rsc.org |

| Proteases | N-protected D,L-asparagine esters | Enantioselective Hydrolysis | Key step in a chemoenzymatic route to chiral (R)-3-aminopyrrolidine. | researchgate.netacs.org |

| Lipase from Pseudomonas cepacia (PSC-II) | Chiral amine precursor for Ivabradine | Kinetic Resolution | Achieved 99% ee using diethyl carbonate as the acyl donor. | mdpi.com |

Functionalization and Derivatization Strategies for Benzyl-methyl-pyrrolidin-3-yl-amine Analogues

Once the core pyrrolidine structure is established, its functionalization allows for the exploration of structure-activity relationships and the optimization of properties. Derivatization can occur at several key positions: the benzyl group, the N-methyl group, the pyrrolidine ring itself, or the exocyclic amine.

Chemical Modification of the Benzyl Moiety

The N-benzyl group is a common protecting group for the pyrrolidine nitrogen but also serves as a point for modification.

Debenzylation: The most common modification is the complete removal of the benzyl group to liberate the secondary amine. Catalytic hydrogenation is a standard method, often employing a palladium-on-carbon (Pd/C) catalyst. researchgate.net An alternative, metal-free approach involves using potassium tert-butoxide in DMSO with oxygen, which can cleanly debenzylate various nitrogen heterocycles. researchgate.net A mixed catalyst system of palladium and niobic acid-on-carbon has also been shown to facilitate the hydrogenative deprotection of N-benzyl groups under mild conditions. acs.org

Substitution on the Aromatic Ring: While the benzyl group is attached, its phenyl ring can be subjected to electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce further diversity. However, care must be taken to choose conditions compatible with the rest of the molecule.

Replacement: After debenzylation, the newly formed secondary amine on the pyrrolidine ring can be re-alkylated or acylated with a wide variety of substituents, offering a divergent approach to a library of analogues. researchgate.net

Elaboration of the Methyl Group

Modification of the methyl group on the exocyclic amine at the C3 position is chemically challenging due to its general lack of reactivity. Direct functionalization is rare. Typically, access to analogues with different substituents at this position is achieved through a synthetic route that avoids the methylation step altogether. For instance, starting with a primary 3-aminopyrrolidine derivative allows for reductive amination with various aldehydes or acylation with different acyl chlorides to install groups other than methyl.

Substitution Pattern on the Pyrrolidine Ring

Introducing substituents directly onto the carbon framework of the pyrrolidine ring is a powerful strategy for creating structural diversity.

C-H Functionalization: Modern synthetic methods have enabled the direct functionalization of C-H bonds. For pyrrolidines, this can be achieved through various catalytic processes. For example, photoredox catalysis can be used to achieve dehydrogenative aromatization, converting the pyrrolidine ring into a pyrrole, which can then be further functionalized, such as through sulfonylation. d-nb.info Other methods involve the condensation of pyrrolidine with aldehydes, which can lead to functionalization at the α and β positions. nih.govnsf.gov

Synthesis from Substituted Precursors: A more traditional and often more controlled approach is to build the pyrrolidine ring from precursors that already contain the desired substituents. For example, substituted pyrrolidines can be synthesized via the ring contraction of appropriately substituted pyridines. osaka-u.ac.jp Asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides also provide an efficient route to enantiomerically pure and highly substituted pyrrolidine derivatives. researchgate.net

Nitrogen Atom Functionalization within the Amine Moiety

The exocyclic amine at the C3 position, which is a secondary amine in the parent benzyl-methyl-pyrrolidin-3-yl-amine, is a prime site for functionalization.

Acylation/Sulfonylation: The nitrogen atom readily reacts with acyl chlorides, sulfonyl chlorides, or isocyanates to form the corresponding amides, sulfonamides, and ureas. researchgate.netbeilstein-journals.org These reactions are typically high-yielding and allow for the introduction of a wide array of functional groups, which can significantly alter the compound's physical and biological properties.

Alkylation/Reductive Amination: Further alkylation can lead to the formation of a tertiary amine. If starting from a primary amine precursor (i.e., 1-benzyl-pyrrolidin-3-amine), reductive amination with various aldehydes and ketones is a highly effective method to introduce diverse alkyl groups, including the methyl group to form the target compound. beilstein-journals.org

Table 2: Representative Functionalization Reactions for Pyrrolidine Analogues

| Functionalization Site | Reaction Type | Reagents/Conditions | Resulting Moiety | Reference |

|---|---|---|---|---|

| N1-Benzyl Group | Debenzylation | 5% Pd/C, HCOONH₄, MeOH, reflux | Secondary amine (NH) | researchgate.net |

| C3-Exocyclic Amine (NH) | Reductive Amination | Cyclohexanecarboxaldehyde, NaBH₃CN, HOAc, MeOH | N-Cyclohexylmethyl amine | researchgate.net |

| C3-Exocyclic Amine (NH) | Acylation | Thiophene-2-carbonyl chloride, DIPEA, DMF | N-Thiophenoyl amide | researchgate.net |

| C3-Exocyclic Amine (NH) | Sulfonylation | MsCl, DIPEA, DMF | N-Methanesulfonamide | researchgate.netbeilstein-journals.org |

| C3-Exocyclic Amine (NH) | Urea Formation | Cyclopentyl isocyanate, DMF | N-Cyclopentyl urea | researchgate.net |

| Pyrrolidine Ring | Dehydrogenative Aromatization/Sulfonylation | Visible light, photoredox catalyst, p-toluenesulfonyl chloride | β-Sulfonyl-pyrrole | d-nb.info |

Identification of Essential Pharmacophores and Structural Motifs for Biological Activity

The biological activity of Benzyl-methyl-pyrrolidin-3-yl-amine derivatives is dictated by several key structural components that form the essential pharmacophore. The core structure generally consists of an amine and an aryl group separated by a spacer of two to four sp³ hybridized atoms, a common motif for monoamine reuptake inhibitors. researchgate.net The pyrrolidine ring serves as a conformationally restricted scaffold, which can enhance binding affinity to specific biological targets. researchgate.net

Key pharmacophoric elements include:

The Pyrrolidine Ring : This five-membered saturated heterocycle provides a rigid structure and influences pharmacokinetic properties. vulcanchem.comtandfonline.com Its nitrogen atom confers basicity, a crucial factor for interaction with acidic residues in receptor binding pockets. nih.gov

The 3-Amino Group : The amine functionality at the 3-position of the pyrrolidine ring is a critical feature. It acts as a basic center and a hydrogen bond donor/acceptor, enabling key interactions with biological targets. cymitquimica.com

The N-Benzyl Group : This substituent imparts lipophilicity, which can be crucial for properties such as penetration of the blood-brain barrier. vulcanchem.com The aromatic ring can also participate in vital π-π stacking or hydrophobic interactions within the binding sites of receptors and enzymes. frontiersin.org

The interplay between these motifs—the constrained pyrrolidine core, the basic 3-amino group, and the N-benzyl substituent—forms the fundamental basis for the diverse biological activities observed in this class of compounds.

Influence of Pyrrolidine Ring Substituents on Biological Efficacy and Selectivity

Modifications to the pyrrolidine ring, both on the nitrogen atom and on the carbon atoms of the ring itself, are a critical strategy for optimizing the potency and selectivity of Benzyl-methyl-pyrrolidin-3-yl-amine derivatives.

The N-substituent on the pyrrolidine ring plays a significant role in determining affinity for receptors like the dopamine (B1211576) D2, D3, and D4 subtypes. nih.govacs.org While small N-alkyl groups on the pyrrolidine are often poorly tolerated, the presence of a larger group, such as the benzyl group, is important for high affinity. nih.govacs.orgnih.gov

Substituents on the carbon framework of the pyrrolidine ring also heavily influence activity. For instance, in a series of caspase inhibitors, fluorination at the 4-position of the pyrrolidine ring led to compounds that were 100 to 1000 times more potent than the corresponding methoxy (B1213986) analogues. nih.gov A 4,4-difluorinated compound demonstrated the highest potency in this series. nih.gov Conversely, expanding the pyrrolidine ring to a piperidine (B6355638) or replacing it with a morpholine (B109124) ring can be detrimental to activity, as seen in studies of survivin inhibitors and dopamine receptor ligands. nih.govplos.org The position of substituents is also key; for example, moving a methyl group from the C2 to the C4 position of the pyrrolidine can lead to a loss of potency for certain targets. nih.gov

Stereochemical Determinants of Biological Activity and Receptor/Enzyme Selectivity

Stereochemistry is a paramount determinant of biological activity for this class of compounds, with different enantiomers often exhibiting vastly different affinities and efficacies for their targets. vulcanchem.com The chiral center at the C3 position of the pyrrolidine ring means that derivatives typically exist as (R) and (S) enantiomers.

In the context of dopamine D2, D3, and D4 receptor antagonists, the (S)-enantiomer of N-(1-benzyl-3-pyrrolidinyl)benzamide derivatives consistently shows significantly higher binding affinity than the corresponding (R)-enantiomer. nih.govacs.org For example, the (S)-enantiomer of one compound displayed high affinity for D3 and D4 receptors, whereas its (R)-enantiomer was much less active. nih.govacs.org Similarly, the (3S) configuration is noted as being significant for the biological interactions of 1-[(3S)-1-benzylpyrrolidin-3-yl]methanamine. cymitquimica.com

The relative orientation of substituents on the pyrrolidine ring (cis/trans isomerism) is also crucial. For certain RORγt modulators, a cis-configuration that accommodates two phenyl rings in a close face-to-face arrangement is essential for activity. nih.gov Likewise, studies on cis-N-(1-benzyl-2-methylpyrrolidin-3-yl) benzamides have been conducted to understand their dopamine receptor affinities. rug.nl This highlights that a precise three-dimensional arrangement of the pharmacophoric elements is required for optimal interaction with the biological target.

SAR for Specific Biological Targets (in vitro Studies)

Monoamine Transporter Inhibition Profiles (e.g., Serotonin (B10506), Noradrenaline, Dopamine)

Derivatives of the Benzyl-pyrrolidin-3-yl-amine scaffold have been extensively investigated as inhibitors of monoamine transporters. N-benzyl-N-(pyrrolidin-3-yl)carboxamides, for instance, have emerged as a class of dual inhibitors of serotonin (5-HT) and noradrenaline (NA) reuptake. researchgate.net These compounds typically exhibit good selectivity over the dopamine (DA) transporter. researchgate.net

Structure-activity relationship studies revealed that potent noradrenaline reuptake inhibitor (NRI) activity could be achieved with appropriate substitution at the 2-position of the phenyl ring of N-[(3S)-pyrrolidin-3-yl]benzamides. researchgate.net This allowed for the development of both selective NRIs and dual serotonin-noradrenaline reuptake inhibitors (SNRIs). researchgate.net One specific benzamide (B126) derivative was identified as a potent and selective NRI with good metabolic stability and low affinity for other targets. researchgate.net

| Compound Class | Target Profile | Key Structural Features | Selectivity | Reference |

| N-benzyl-N-(pyrrolidin-3-yl)carboxamides | Dual 5-HT/NA Reuptake Inhibitor | Carboxamide linkage to the pyrrolidine nitrogen | Good selectivity over DA reuptake | researchgate.net |

| N-[(3S)-pyrrolidin-3-yl]benzamides | Selective NA Reuptake Inhibitor | (3S)-pyrrolidine core, substitution at 2-position of benzamide | Good selectivity over 5-HT and DA reuptake | researchgate.net |

| N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines | Dual 5-HT/NA Reuptake Inhibitor | Tetrahydro-2H-pyran-4-yl group on pyrrolidine nitrogen | Selective dual 5-HT/NA inhibition | researchgate.net |

Receptor Agonism and Antagonism (e.g., Histamine (B1213489) H3 Receptor, Dopamine D2/D3/D4 Receptors)

Dopamine D2/D3/D4 Receptors: The Benzyl-pyrrolidin-3-yl-amine scaffold is a key component in a series of potent dopamine D2, D3, and D4 receptor antagonists. nih.govacs.org In studies of (S)-N-(1-benzyl-3-pyrrolidinyl)benzamide derivatives, the N-benzyl group on the pyrrolidine was found to be crucial for high affinity. nih.govacs.org The nature of substituents on the benzamide portion of the molecule also dictates affinity and selectivity. The dopamine receptors show different tolerances for the bulkiness of substituents at the 4-amino group of the benzamide ring, with the order being D4 > D3 > D2. nih.govacs.org This differential tolerance allows for the design of compounds with selectivity for specific subtypes.

One notable compound, (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611), demonstrated high affinity for D3 and D4 receptors with significant selectivity over the D2 receptor. nih.govacs.org

| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | Selectivity Profile | Reference |

| YM-43611 (5c) | 230 | 21 | 2.1 | 110-fold D4 vs D2; 10-fold D3 vs D2 | nih.govacs.org |

Histamine H3 Receptor: A series of pyrrolidin-3-yl-N-methylbenzamides were developed as potent histamine H3 (H3) receptor antagonists. nih.gov These compounds were designed based on a previously reported benzimidazole (B57391) 1,3'-bipyrrolidine (B1284032) benzamide structure. nih.gov One particular compound from this series (compound 32) was highlighted for its potent H3 receptor binding affinity and favorable pharmaceutical properties. nih.gov Other research has also identified non-imidazole H3 receptor antagonists derived from modifying the structure of dimaprit, which incorporate a pyrrolidine moiety linked to a guanidine (B92328) group via an alkyl chain. acs.org

Enzyme Inhibitory Activity (e.g., Lysine Specific Demethylase 1 (LSD1), Survivin, Inducible Nitric Oxide Synthase (iNOS), Excitatory Amino Acid Transporter 2 (EAAT2))

Lysine Specific Demethylase 1 (LSD1): The pyrrolidine ring is a key feature in a class of reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers. A series of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives were developed as potent LSD1 inhibitors. nih.gov The most active compound in this series, 21g, demonstrated strong binding and inhibitory activity. nih.gov Importantly, this compound showed improved selectivity against the hERG ion channel and was inactive against the related enzymes MAO-A and MAO-B. nih.gov

| Compound | Target | Activity | Value | Selectivity | Reference |

| 21g | LSD1 | Binding Affinity (Kd) | 22 nM | Inactive against MAO-A and MAO-B | nih.gov |

| 21g | LSD1 | Biochemical Inhibition (IC50) | 57 nM | Improved selectivity over hERG | nih.gov |

Survivin: The pyrrolidine scaffold is present in inhibitors of survivin, a protein that is overexpressed in many human cancers. plos.orgnih.gov In a series of inhibitors based on an oxyquinoline scaffold, a 7-(pyrrolidin-1-ylmethyl) group was incorporated. plos.org Structure-activity relationship studies on this "D ring" showed that replacing the pyrrolidine with a piperidine ring maintained or slightly improved activity, while replacement with a morpholine ring decreased activity. plos.org This indicates that the nature of the heterocyclic amine at this position is important for potent anti-proliferative effects.

Excitatory Amino Acid Transporter 2 (EAAT2): Derivatives containing a pyrrolidine ring have been identified as modulators of the Excitatory Amino Acid Transporter 2 (EAAT2), which is the primary regulator of glutamate (B1630785) levels in the central nervous system. researchgate.netgoogle.com One line of research has focused on N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives. The pyrrolidine-2,5-dione ring is a core fragment in these compounds, which have shown potent activity in preclinical models. acs.org Specifically, the (R)-enantiomer, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, was identified as a novel, orally bioavailable EAAT2 modulator. researchgate.netacs.org

Structure Activity Relationship Sar Studies of Benzyl Methyl Pyrrolidin 3 Yl Amine Derivatives

Other Investigated Molecular Interactions and Pathways

Beyond their primary targets, derivatives of Benzyl-methyl-pyrrolidin-3-yl-amine have been the subject of investigations into their interactions with other biological molecules and their influence on various signaling pathways. These studies are crucial for understanding the full pharmacological profile of these compounds, including their potential for polypharmacology and off-target effects. Research has primarily focused on their engagement with monoamine transporters and dopamine (B1211576) receptors, revealing a nuanced structure-activity relationship that dictates their selectivity and potency.

A significant area of investigation has been the interaction of N-benzyl-pyrrolidin-3-yl derivatives with monoamine transporters, which are responsible for the reuptake of neurotransmitters such as serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (DA). The ability of these compounds to inhibit one or more of these transporters forms the basis for their potential as antidepressants and treatments for other neurological disorders.

Structure-activity relationship studies have demonstrated that substitutions on both the benzyl (B1604629) and pyrrolidine (B122466) moieties, as well as the nature of the linker between them, critically influence the potency and selectivity of these compounds as monoamine reuptake inhibitors. For instance, a series of N-benzyl-N-(pyrrolidin-3-yl)carboxamides has been identified as dual serotonin and norepinephrine reuptake inhibitors (SNRIs). researchgate.net One notable compound from this series, compound 18 , exhibited potent dual inhibition of 5-HT and NE reuptake with good selectivity over dopamine reuptake. researchgate.net This compound was selected for further preclinical evaluation due to its promising drug-like physicochemical properties suitable for central nervous system targets. researchgate.net

Further modifications, such as replacing the carboxamide linker, have also been explored. Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine have been developed as potent and selective norepinephrine reuptake inhibitors (NRIs). researchgate.net Specifically, carboxamide 9e , carbamate (B1207046) 11b , and sulfonamide 13a were identified as potent NRIs with excellent selectivity over both serotonin and dopamine transporters. researchgate.net These compounds also demonstrated good in vitro metabolic stability and weak inhibition of cytochrome P450 enzymes, which are desirable properties for drug candidates. researchgate.net

The following table summarizes the activity of selected N-benzyl-pyrrolidin-3-yl derivatives as monoamine reuptake inhibitors.

| Compound | Linker | Target(s) | Key Findings | Reference |

| 18 | Carboxamide | 5-HT/NE | Potent dual reuptake inhibitor with good selectivity over DA. | researchgate.net |

| 9e | Carboxamide | NE | Potent and selective NRI with good metabolic stability. | researchgate.net |

| 11b | Carbamate | NE | Potent and selective NRI with good metabolic stability. | researchgate.net |

| 13a | Sulfonamide | NE | Potent and selective NRI with good metabolic stability. | researchgate.net |

The interaction of benzyl-pyrrolidin-3-yl-amine derivatives with dopamine receptors, particularly the D2, D3, and D4 subtypes, has been another key area of research. These receptors are implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and Parkinson's disease.

A study on a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives revealed that the N-substituent on the pyrrolidin-3-yl group plays a crucial role in determining the affinity and selectivity for D2, D3, and D4 receptors. acs.org Specifically, the compound (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (5c , also known as YM-43611) demonstrated high affinity for both D3 and D4 receptors, with Ki values of 21 nM and 2.1 nM, respectively. acs.org This compound exhibited a 110-fold selectivity for the D4 receptor and a 10-fold preference for the D3 receptor over the D2 receptor. acs.org

The research also highlighted that the bulk of the substituent at the 4-amino group on the benzamide (B126) nucleus influences receptor affinity and selectivity, with the D4 receptor showing greater tolerance for bulkier groups than the D3 and D2 receptors. acs.org

The binding affinities of selected (S)-N-(1-Benzyl-3-pyrrolidinyl)benzamide derivatives for dopamine receptors are presented in the table below.

| Compound | R1 (4-amino substituent) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | Reference |

| 5c | Cyclopropylcarbonyl | 220 | 21 | 2.1 | acs.org |

While direct interactions with monoamine transporters and dopamine receptors are well-documented, the broader impact of benzyl-methyl-pyrrolidin-3-yl-amine derivatives on other cellular pathways is an area of ongoing research. The pyrrolidine scaffold is a common feature in molecules targeting a wide range of biological entities, including kinases, other G-protein coupled receptors (GPCRs), and enzymes. tandfonline.com

For example, though structurally distinct, the investigation of pyrrolidine-containing isonicotinamide (B137802) derivatives as Glycogen Synthase Kinase-3 (GSK-3) inhibitors highlights the potential for this scaffold to interact with key enzymes in cellular signaling. researchgate.net GSK-3 is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to diseases such as Alzheimer's and type 2 diabetes. researchgate.net

Similarly, the discovery of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex underscores the versatility of the N-benzylamine pharmacophore in targeting enzymatic pathways. acs.orgacs.org While these are not direct derivatives of benzyl-methyl-pyrrolidin-3-yl-amine, the findings suggest that the core structural motifs could be adapted to interact with a broader range of biological targets than initially anticipated.

Future research may uncover further molecular interactions and pathway modulations of benzyl-methyl-pyrrolidin-3-yl-amine derivatives, potentially revealing novel therapeutic applications.

Pharmacological and Mechanistic Investigations in Preclinical Models

In Vitro Pharmacological Characterization of Benzyl-methyl-pyrrolidin-3-yl-amine Analogues

The in vitro evaluation of these compounds has been crucial in identifying their primary molecular targets and mechanism of action.

Ligand binding assays have been instrumental in determining the affinity of benzyl-methyl-pyrrolidin-3-yl-amine analogues for a range of receptors. These studies reveal that structural modifications to the core scaffold significantly influence receptor binding profiles.

Derivatives of this class have been shown to interact with dopamine (B1211576), serotonin (B10506), histamine (B1213489), and cannabinoid receptors. For instance, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds have been synthesized and their affinity for dopamine D2-like receptors evaluated. acs.org One such analogue, YM-43611, demonstrated high affinity and selectivity for dopamine D3 and D4 receptors. acs.org

In the realm of serotonin and norepinephrine (B1679862) reuptake inhibition, N-benzyl-N-(pyrrolidin-3-yl)carboxamides have been identified as dual inhibitors. researchgate.net Compound 18 from this series exhibited good selectivity over the dopamine transporter. researchgate.net Furthermore, derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine have been developed as potent noradrenaline reuptake inhibitors with excellent selectivity over serotonin and dopamine transporters. researchgate.net

Investigations into histamine receptors have shown that certain pyrrolidin-3-yl-N-methylbenzamides are potent H3 receptor antagonists. nih.gov Compound 32, in particular, displayed high H3 receptor binding affinity. nih.gov

Additionally, research into synthetic cannabinoids has revealed that analogues derived from (S)- and (R)-α-methylbenzylamine, which share structural similarities, exhibit moderate to high affinity for both CB1 and CB2 receptors. researchgate.net Specifically, analogues with an α-methylbenzyl group showed intermediate affinities for CB1 (Ki = 47.9–813 nM) and CB2 (Ki = 47.9–347 nM) receptors compared to their benzylic and cumyl counterparts. researchgate.net

A series of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives were identified as inhibitors of Lysine Specific Demethylase 1 (LSD1), with compound 21g showing a Kd value of 22 nM. manchester.ac.uk

| Compound Analogue | Target Receptor/Protein | Affinity (Ki/Kd) | Reference |

|---|---|---|---|

| YM-43611 | Dopamine D3/D4 | High Affinity | acs.org |

| N-benzyl-N-(pyrrolidin-3-yl)carboxamide (Compound 18) | Serotonin/Norepinephrine Transporters | Good Selectivity over Dopamine Transporter | researchgate.net |

| (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine derivatives | Noradrenaline Transporter | Potent and Selective | researchgate.net |

| Pyrrolidin-3-yl-N-methylbenzamide (Compound 32) | Histamine H3 Receptor | Potent Affinity | nih.gov |

| α-methylbenzylamine analogues | Cannabinoid CB1 Receptor | 47.9–813 nM | researchgate.net |

| α-methylbenzylamine analogues | Cannabinoid CB2 Receptor | 47.9–347 nM | researchgate.net |

| 4-(pyrrolidin-3-yl)benzonitrile (Compound 21g) | LSD1 | 22 nM (Kd) | manchester.ac.uk |

Functional assays have been employed to understand the biological effects of these analogues following receptor binding. These studies have confirmed the antagonist, agonist, or modulatory activity of these compounds.

For instance, certain pyrrolidin-3-yl-N-methylbenzamides have been evaluated and confirmed as H3 receptor antagonists. nih.gov In the context of cannabinoid receptors, α-methylbenzyl analogues were found to be potent, efficacious agonists of CB1 receptors (EC50 = 32-464 nM; Emax = 89-104%) and low efficacy agonists of CB2 receptors (EC50 = 54-500 nM; Emax = 52-77%). researchgate.net The (S)-enantiomers generally displayed greater potency at the CB1 receptor compared to the (R)-enantiomers. researchgate.net

In the 1H-pyrrolo[3,2-c]quinoline series, compounds 13 and 17, which incorporate a pyrrolidine (B122466) moiety, displayed nanomolar antagonist properties at the 5-HT6 receptor (Kb = 1.2 nM and 3.8 nM, respectively). nih.gov

The inhibitory activity of these analogues on enzymes has also been a focus of research. The 4-(pyrrolidin-3-yl)benzonitrile derivative, compound 21g, demonstrated a biochemical IC50 of 57 nM for the inhibition of LSD1. manchester.ac.uk This compound showed excellent selectivity over the related enzymes MAO-A and MAO-B (IC50 > 25 µM). manchester.ac.uk

| Compound Analogue | Target | Functional Activity | Potency (EC50/IC50/Kb) | Reference |

|---|---|---|---|---|

| Pyrrolidin-3-yl-N-methylbenzamides | Histamine H3 Receptor | Antagonist | Not specified | nih.gov |

| α-methylbenzyl analogues | Cannabinoid CB1 Receptor | Agonist | 32-464 nM (EC50) | researchgate.net |

| α-methylbenzyl analogues | Cannabinoid CB2 Receptor | Low Efficacy Agonist | 54-500 nM (EC50) | researchgate.net |

| 1H-pyrrolo[3,2-c]quinoline (Compound 13) | 5-HT6 Receptor | Antagonist | 1.2 nM (Kb) | nih.gov |

| 1H-pyrrolo[3,2-c]quinoline (Compound 17) | 5-HT6 Receptor | Antagonist | 3.8 nM (Kb) | nih.gov |

| 4-(pyrrolidin-3-yl)benzonitrile (Compound 21g) | LSD1 | Inhibitor | 57 nM (IC50) | manchester.ac.uk |

Investigations into the modulation of cellular pathways have provided deeper insights into the mechanisms of action of benzyl-methyl-pyrrolidin-3-yl-amine analogues.

Studies on 1H-pyrrolo[3,2-c]quinoline derivatives have assessed their impact on 5-HT6R-dependent Gs signaling. nih.gov The most active compounds at the 5-HT6R were further evaluated for their antagonist properties in cAMP cellular assays, confirming their ability to modulate this pathway. nih.gov

The LSD1 inhibitor, compound 21g, was tested in human THP-1 acute myeloid leukaemia cells. manchester.ac.uk It was found to increase the expression of the surrogate cellular biomarker CD86, providing evidence of its target engagement and activity in a cellular context. manchester.ac.uk

Preclinical In Vivo Efficacy Studies in Non-Human Animal Models

The therapeutic potential of benzyl-methyl-pyrrolidin-3-yl-amine analogues has been explored in various animal models of human diseases.

Analogues of benzyl-methyl-pyrrolidin-3-yl-amine have shown promise in models of neurobiological disorders. For instance, pyrrolidin-3-yl-N-methylbenzamides, which act as H3 receptor antagonists, have been evaluated in models of cognition disorders. nih.gov

In the field of epilepsy research, a series of ((benzyloxy)benzyl)propanamide derivatives, which are structurally related, demonstrated potent anticonvulsant activity in mouse seizure models, including the maximal electroshock (MES) and 6 Hz tests. nih.gov Compound 5 from this series emerged as a lead molecule with a favorable therapeutic window. nih.gov

The anti-inflammatory properties of compounds containing the pyrrolidine scaffold have also been investigated. In a carrageenan-induced paw edema model in mice, a newly synthesized pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01), demonstrated a considerable reduction in inflammation. nih.gov

Furthermore, N-phenyl and N-benzyl substituted succinimides have been evaluated for their anti-inflammatory effects in heart tissues. bohrium.com These compounds were found to reduce the expression of inflammatory markers, including cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). bohrium.com Similarly, certain benzimidazole (B57391) derivatives with pyrrolidine substitutions have shown significant anti-inflammatory activity in carrageenan-induced paw edema in rats. mdpi.com

Anticancer Activity Research in Preclinical Models

There is currently no publicly available scientific literature detailing preclinical investigations into the anticancer properties of Benzyl-methyl-pyrrolidin-3-yl-amine. While the broader class of pyrrolidine derivatives has been a subject of interest in oncology research, with some analogues showing potential as anticancer agents, specific data on the efficacy or mechanism of Benzyl-methyl-pyrrolidin-3-yl-amine in cancer cell lines or animal models has not been reported. researchgate.netmsesupplies.com Structure-activity relationship (SAR) studies on related pyrrolidine-based compounds have aimed to identify key structural features for anticancer effects, but these studies have not included Benzyl-methyl-pyrrolidin-3-yl-amine. researchgate.netmsesupplies.com

Exploration of Other Potential Therapeutic Applications (e.g., Antimalarial Activity)

Similarly, a comprehensive review of preclinical research reveals no specific studies on the antimalarial activity of Benzyl-methyl-pyrrolidin-3-yl-amine. The quinoline (B57606) and 4-aminoquinoline (B48711) classes of compounds, which sometimes incorporate a pyrrolidine moiety, have been central to antimalarial drug discovery. nih.govescholarship.org For instance, derivatives like (7-Chloro-quinolin-4-yl)-pyrrolidin-3-yl-amine have been synthesized and evaluated against Plasmodium falciparum. nih.gov However, these are structurally distinct from Benzyl-methyl-pyrrolidin-3-yl-amine, and no direct antimalarial screening data for the latter is available in the reviewed literature.

Elucidation of Molecular Mechanisms of Action in Preclinical Contexts

Given the absence of reported preclinical activity for Benzyl-methyl-pyrrolidin-3-yl-amine in the fields of oncology and malarial diseases, there have been no subsequent investigations into its potential molecular mechanisms of action in these contexts. The elucidation of a compound's mechanism of action is contingent upon the observation of a consistent and reproducible biological effect in preclinical models. Without evidence of anticancer or antimalarial activity, studies to identify molecular targets or signaling pathways affected by Benzyl-methyl-pyrrolidin-3-yl-amine have not been undertaken.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations and Prediction of Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For N-benzylpyrrolidine derivatives, docking studies have been instrumental in elucidating their binding modes with various biological targets, most notably acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. mdpi.comnih.gov

In a study focused on designing novel acetylcholinesterase inhibitors, molecular docking was used to investigate the binding interactions of a series of N-benzylpyrrolidine derivatives within the active site of the AChE enzyme. mdpi.com The docking results revealed that the N-benzylpyrrolidine scaffold fits into the active site gorge of AChE, with the benzyl (B1604629) group often establishing crucial π-π stacking interactions with aromatic residues like tryptophan and tyrosine. The pyrrolidine (B122466) ring and its substituents can form hydrogen bonds and other electrostatic interactions with the enzyme's catalytic and peripheral anionic sites. researchgate.netebi.ac.uk

For instance, in silico molecular docking studies of N-benzylpyrrolidine derivatives designed as multi-target agents for Alzheimer's disease have suggested a consensual binding affinity toward the peripheral anionic site (PAS) of AChE, as well as the aspartate dyad of BACE-1. researchgate.netnih.gov The binding energy and interaction patterns derived from these simulations provide a rational basis for the observed inhibitory activities and guide the synthesis of more potent analogs.

A study on structurally diverse 1-benzylpyrrolidin-3-ol analogues as potential apoptotic agents employed molecular docking to understand their interaction with caspase-3, a key enzyme in apoptosis. The docking analysis showed that these compounds could bind to the active site of caspase-3, with specific hydrogen bonding and hydrophobic interactions contributing to their pro-apoptotic effects. monash.edu

| Compound Class | Target Protein | Key Interacting Residues (Predicted) | Predicted Binding Affinity (Sample) |

| N-benzylpyrrolidine derivatives | Acetylcholinesterase (AChE) | Trp84, Tyr121, Tyr334, Phe330 | -8.5 to -11.2 kcal/mol |

| 1-benzylpyrrolidin-3-ol analogues | Caspase-3 | THR166, GLU167, THR255, LYS259 | - |

| N-benzylpyrrolidine-based hybrids | BACE-1 | Asp32, Asp228, Gly230, Thr232 | - |

Table 1: Representative Molecular Docking Data for N-Benzylpyrrolidine Analogs. Note: The data presented are illustrative and compiled from various studies on structural analogs. The binding affinities are examples and can vary significantly based on the specific analog and the computational protocol used.

Quantum Chemical Studies on Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties, reactivity, and conformational preferences of molecules. arabjchem.orgnih.gov For pyrrolidine derivatives, these methods have been used to understand their structural stability and electronic characteristics.

Quantum chemical calculations can also predict various molecular properties, including:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding.

While specific DFT studies on Benzyl-methyl-pyrrolidin-3-yl-amine are not readily found, the principles derived from studies on substituted pyrrolidines and benzylamines are directly applicable. arabjchem.orgacs.orgnih.gov

| Computational Method | Calculated Property | Significance for Benzyl-methyl-pyrrolidin-3-yl-amine Analogs |

| Density Functional Theory (DFT) | Conformational Energies | Predicts the most stable 3D structure of the molecule. |

| DFT | HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| DFT | Molecular Electrostatic Potential | Identifies sites for electrostatic interactions and hydrogen bonding. |

| DFT | Dipole Moment | Relates to solubility and membrane permeability. |

Table 2: Application of Quantum Chemical Methods to Pyrrolidine Derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their complexes over time, providing a more realistic picture than static docking poses. For N-benzylpyrrolidine derivatives, MD simulations have been used to assess the stability of the ligand-protein complex and to refine the binding modes predicted by molecular docking. nih.govresearchgate.net

In studies of AChE inhibitors, MD simulations of docked N-benzylpyrrolidine analogs within the enzyme's active site have been performed for tens of nanoseconds. nih.gov These simulations help to:

Assess Complex Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over time, researchers can determine if the binding pose is stable.

Analyze Dynamic Interactions: MD simulations can reveal transient hydrogen bonds and other interactions that are not captured in static docking.

Calculate Binding Free Energy: Methods like MM-PBSA and MM-GBSA can be applied to MD simulation trajectories to estimate the binding free energy of the ligand, providing a more accurate prediction of binding affinity than docking scores alone.

The insights from MD simulations are crucial for confirming the initial hypotheses from molecular docking and for gaining a deeper understanding of the dynamic nature of the ligand-receptor interaction. ebi.ac.uknih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For N-benzylpyrrolidine derivatives, 3D-QSAR studies have been successfully employed to guide the design of new, more potent inhibitors. mdpi.comnih.gov

In one such study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were developed for a series of N-benzylpyrrolidine derivatives with known AChE inhibitory activity. nih.gov These models generate 3D contour maps that highlight the regions around the molecules where certain structural features are predicted to enhance or diminish activity. For example:

Steric Contour Maps: Indicate where bulky groups are favored or disfavored.

Electrostatic Contour Maps: Show where positive or negative charges are beneficial for activity.

Hydrophobic and Hydrogen Bond Donor/Acceptor Maps: Provide further insights into the types of interactions that are important for binding.

The predictive power of these QSAR models allows for the virtual screening of novel, un-synthesized compounds and the prioritization of candidates for synthesis and biological testing. The statistical robustness of the models is typically evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).

| QSAR Model | Statistical Parameter | Typical Value Range in N-benzylpyrrolidine Studies | Interpretation |

| CoMFA/CoMSIA | q² (cross-validated r²) | > 0.5 | Good predictive ability |

| CoMFA/CoMSIA | r² (non-cross-validated r²) | > 0.9 | Good correlation and model fit |

Table 3: Representative Statistical Parameters for 3D-QSAR Models of N-benzylpyrrolidine Analogs.

Virtual Screening and De Novo Design Approaches for Novel Benzyl-methyl-pyrrolidin-3-yl-amine Analogues

The computational techniques described above culminate in their application to virtual screening and de novo design, with the goal of discovering novel and potent analogs.

Virtual Screening: This involves the use of computational methods to screen large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. For a target relevant to Benzyl-methyl-pyrrolidin-3-yl-amine, a virtual screening campaign could involve:

Pharmacophore Modeling: Building a 3D model of the essential features required for binding, based on known active compounds.

Docking-Based Screening: Docking a large library of compounds into the target's binding site and ranking them based on their predicted binding scores.

De Novo Design: This approach involves the use of algorithms to design novel molecules from scratch that are predicted to have high affinity and selectivity for a target. The design process is often guided by the structural information obtained from X-ray crystallography of the target protein or from pharmacophore models derived from known ligands.

While specific examples of virtual screening or de novo design leading to Benzyl-methyl-pyrrolidin-3-yl-amine itself are not documented in the literature, these approaches have been successfully applied to identify other pyrrolidine-based compounds with desired biological activities. researchgate.net

Metabolic Fate and Biotransformation Studies Preclinical

In Vitro Metabolic Stability and Metabolizing Enzyme Identification

In vitro systems are fundamental tools in preclinical drug development for predicting the metabolic stability of a compound and identifying the enzymes responsible for its biotransformation. These assays provide an early indication of a compound's pharmacokinetic profile.

Studies in Subcellular Fractions (e.g., Human Liver Microsomes, S9 Fractions)

The metabolic stability of a compound is often first assessed using human liver microsomes (HLM) or S9 fractions. These subcellular preparations contain a rich complement of drug-metabolizing enzymes. In such assays, the disappearance of the parent compound over time is monitored.

For compounds structurally related to Benzyl-methyl-pyrrolidin-3-yl-amine, such as N-benzyl derivatives, metabolic liabilities are often associated with the benzylic position and the pyrrolidine (B122466) ring. acs.org The N-benzyl group can be susceptible to oxidative removal, a common metabolic pathway for benzylamines. acs.org Furthermore, the pyrrolidine ring itself can undergo various metabolic transformations. nih.govresearchgate.net

Table 1: Illustrative In Vitro Metabolic Stability of Related Pyrrolidine Derivatives in Human Liver Microsomes (HLM)

| Compound | Structural Class | Incubation Time (min) | % Remaining (at 1 µM) | Estimated Half-Life (t½, min) |

| Analogue A | N-Benzyl-2-phenylpyrimidin-4-amine | 30 | 26 | 26 |

| Analogue B | Pyrrolidine-containing HCV NS5B inhibitor | 10 | Low | 10 |

| Analogue C | Pyrrolidine-containing 5-HT2C agonist | 60 | Moderate | >30 |

This table is illustrative and based on data from structurally related compounds to demonstrate typical metabolic stability findings. acs.orgacs.org

Identification of Specific Enzymes Involved in Biotransformation (e.g., Cytochrome P450 Isoforms)

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics. nih.govnih.gov The specific CYP isoforms responsible for a compound's metabolism are identified through experiments with recombinant human CYP enzymes or by using specific chemical inhibitors.

For N-substituted benzylamines and pyrrolidine-containing structures, metabolism is frequently mediated by CYP3A4, one of the most abundant and versatile CYP isoforms in the human liver. nih.gov Other isoforms from the CYP2 family, such as CYP2D6, are also known to metabolize compounds containing amine functionalities. acs.org The metabolism of N-benzylamines can lead to the formation of various metabolites through oxidative pathways catalyzed by these enzymes. acs.org

Metabolite Identification and Elucidation of Metabolic Pathways in Non-Human Biological Systems

Following initial stability assessments, comprehensive metabolite identification studies are conducted in various non-human biological systems to map the metabolic pathways.

Characterization of Phase I Metabolic Products (e.g., Oxidative Metabolites, Demethylated Products)

Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. For Benzyl-methyl-pyrrolidin-3-yl-amine, several Phase I metabolic transformations can be anticipated based on its structure.

N-debenzylation: The cleavage of the bond between the benzyl (B1604629) group and the nitrogen atom is a common metabolic route for N-benzylamines, leading to the formation of a primary amine metabolite and benzaldehyde, which can be further metabolized to benzoic acid. acs.org

N-demethylation: The removal of the methyl group from the pyrrolidine nitrogen is another plausible oxidative pathway.

Pyrrolidine Ring Oxidation: The pyrrolidine ring itself is susceptible to oxidation at various positions. This can lead to the formation of hydroxylated metabolites. Further oxidation of a hydroxylated pyrrolidine can result in the formation of a lactam, a common metabolite for pyrrolidine-containing compounds. nih.govresearchgate.net Ring-opening of the pyrrolidine moiety has also been observed for related structures. nih.govresearchgate.net

Aromatic Hydroxylation: The benzyl group's phenyl ring can undergo hydroxylation at the ortho, meta, or para positions.

Table 2: Predicted Phase I Metabolites of Benzyl-methyl-pyrrolidin-3-yl-amine

| Metabolite | Metabolic Reaction | Predicted Product |

| M1 | N-Debenzylation | Methyl-pyrrolidin-3-yl-amine |

| M2 | N-Demethylation | Benzyl-pyrrolidin-3-yl-amine |

| M3 | Pyrrolidine Ring Hydroxylation | Benzyl-methyl-(hydroxy-pyrrolidin-3-yl)-amine |

| M4 | Pyrrolidine Ring Oxidation | Benzyl-methyl-(oxo-pyrrolidin-3-yl)-amine (Lactam) |

| M5 | Aromatic Hydroxylation | (Hydroxy-benzyl)-methyl-pyrrolidin-3-yl-amine |

This table represents predicted metabolites based on the metabolism of structurally similar compounds.

Analysis of Phase II Metabolic Products (e.g., Glucuronide Conjugates)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion. For pyrrolidine-containing compounds, hydroxylated metabolites are common substrates for glucuronidation. nih.gov Therefore, the hydroxylated metabolites of Benzyl-methyl-pyrrolidin-3-yl-amine (M3 and M5) would be expected to undergo glucuronidation to form their respective glucuronide conjugates.

Structural Determinants of Metabolic Profile and Stability

The metabolic stability and profile of a compound are intrinsically linked to its chemical structure. For N-substituted pyrrolidines, modifications to the pyrrolidine ring can significantly impact metabolism. For instance, the introduction of a hydroxyl group on the pyrrolidine ring has been shown to improve metabolic stability in rat liver microsomes for certain compounds, likely due to increased polarity. acs.org Conversely, the presence of a lipophilic pyrrolidine ring can sometimes lead to rapid metabolism. acs.org

The substitution pattern on the N-benzyl group can also influence metabolic stability. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, efforts to improve metabolic stability focused on modifying the benzylic position, such as through gem-dimethyl substitution or deuteration, to block or slow down the oxidative removal of the N-benzyl group. acs.org

Analytical Methodologies for Research on Benzyl Methyl Pyrrolidin 3 Yl Amine

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR Spectroscopy, High-Resolution Mass Spectrometry)

Spectroscopic techniques are fundamental in verifying the molecular structure of synthesized Benzyl-methyl-pyrrolidin-3-yl-amine. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for this purpose, providing detailed information about the compound's atomic framework and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of Benzyl-methyl-pyrrolidin-3-yl-amine, distinct signals would be expected for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, the protons on the pyrrolidine (B122466) ring, and the N-methyl protons. The integration of these signals corresponds to the number of protons in each group, while their splitting patterns (e.g., singlets, doublets, triplets, multiplets) reveal adjacent proton relationships.

¹³C NMR: Carbon NMR provides a count of the non-equivalent carbon atoms in the molecule. The spectrum would show characteristic signals for the aromatic carbons of the benzyl ring, the benzylic carbon, the carbons of the pyrrolidine ring at positions 2, 3, 4, and 5, and the N-methyl carbon.

The precise chemical shifts are highly dependent on the solvent used for analysis. Below is a representative table of expected chemical shifts.

Table 1: Representative NMR Spectroscopic Data

| Nucleus | Assignment | Expected Chemical Shift (δ) ppm |

|---|---|---|

| ¹H NMR | Aromatic Protons (C₆H₅) | 7.20 - 7.40 (multiplet) |

| Benzylic Protons (CH₂) | ~3.60 (singlet) | |

| Pyrrolidine Ring Protons | 1.50 - 3.20 (multiplets) | |

| N-Methyl Protons (N-CH₃) | ~2.30 (singlet) | |

| Amine Proton (N-H) | Variable, broad singlet | |

| ¹³C NMR | Aromatic Carbons (C₆H₅) | 127.0 - 139.0 |

| Benzylic Carbon (CH₂) | ~58.0 | |

| Pyrrolidine Ring Carbons | 25.0 - 65.0 | |

| N-Methyl Carbon (N-CH₃) | ~42.0 |

High-Resolution Mass Spectrometry (HRMS) HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. For Benzyl-methyl-pyrrolidin-3-yl-amine (C₁₂H₁₈N₂), HRMS can confirm the elemental composition by matching the experimentally measured exact mass to the theoretically calculated mass, providing unequivocal evidence of the compound's identity.

Chromatographic Methods for Purification, Purity Assessment, and Quantitative Analysis (e.g., HPLC, LC-MS, GC-MS)

Chromatographic techniques are essential for separating Benzyl-methyl-pyrrolidin-3-yl-amine from reaction byproducts and starting materials, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For purity assessment, a reversed-phase HPLC method is typically employed, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. A UV detector is commonly used for detection, monitoring at a wavelength where the benzyl group exhibits strong absorbance (typically around 254 nm). The purity is determined by the relative area of the main peak compared to any impurity peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for identifying impurities and degradation products in a sample. As the compound and any impurities elute from the LC column, they are ionized and their mass-to-charge ratios are determined by the mass spectrometer. This provides molecular weight information for each separated peak, aiding in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is another powerful hyphenated technique suitable for volatile and thermally stable compounds. Benzyl-methyl-pyrrolidin-3-yl-amine can often be analyzed directly by GC-MS. The sample is vaporized and separated on a capillary column before entering the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that serves as a molecular "fingerprint," which can be compared to library spectra for confirmation of identity.

Table 2: Typical Chromatographic Methodologies

| Technique | Stationary Phase (Column) | Typical Mobile Phase / Carrier Gas | Detection Method | Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Methanol and Water with buffer | UV-Vis (e.g., 254 nm) | Purity Assessment, Quantitative Analysis |

| LC-MS | Reversed-Phase (e.g., C18) | Acetonitrile/Methanol and Water with volatile buffer (e.g., formic acid) | Mass Spectrometry (e.g., ESI-QTOF) | Impurity Identification, Quantitative Analysis |

| GC-MS | Capillary Column (e.g., DB-5ms) | Helium or Hydrogen | Mass Spectrometry (Electron Ionization) | Identification, Purity Assessment |

Chiral Analytical Techniques for Enantiomeric Purity and Separation

Benzyl-methyl-pyrrolidin-3-yl-amine possesses a chiral center at the C3 position of the pyrrolidine ring, meaning it can exist as a pair of enantiomers, (R)- and (S)-Benzyl-methyl-pyrrolidin-3-yl-amine. Distinguishing and separating these enantiomers is critical in many research contexts. Chiral chromatography is the most common and effective method for this purpose.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated.

Commonly used CSPs for separating chiral amines are based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated onto a silica (B1680970) support. The choice of mobile phase, typically a mixture of a hydrocarbon solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. The separated enantiomers are detected by a UV detector, and the enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Future Research Directions and Emerging Applications

Discovery and Validation of Novel Biological Targets for Benzyl-methyl-pyrrolidin-3-yl-amine Scaffolds

The N-benzyl-pyrrolidine moiety is a key structural feature in compounds designed to interact with various biological targets, particularly within the central nervous system. Research has shown that derivatives of this scaffold can act as multi-target agents, a desirable attribute for treating complex multifactorial diseases like Alzheimer's.

Hybrids incorporating N-benzyl pyrrolidine (B122466) have been identified as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-secretase 1 (BACE-1), all of which are significant targets in Alzheimer's disease research. mdpi.com These compounds have demonstrated the ability to permeate the brain, protect against amyloid-beta (Aβ)-induced stress, and potentially disrupt Aβ aggregates. mdpi.com Further investigation into the specific interactions with these enzymes and proteins will be crucial for validating them as primary targets for this scaffold. The neuroprotective effects observed with these compounds, such as mitigating mitochondrial dysfunction and reducing reactive oxygen species, suggest that additional, yet-to-be-identified targets may be involved. mdpi.com

Future efforts will likely focus on using chemoproteomic techniques to deconvolve the full spectrum of molecular targets. By designing probes based on the benzyl-methyl-pyrrolidin-3-yl-amine core, researchers can identify direct binding partners in complex biological systems, potentially revealing unprecedented mechanisms of action and opening new avenues for therapeutic intervention.

Table 1: Potential Biological Targets for N-Benzyl-Pyrrolidine Derivatives

| Target Enzyme/Protein | Associated Disease/Process | Research Finding | Citation |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | N-benzyl pyrrolidine derivatives act as inhibitors. | mdpi.com |

| Butyrylcholinesterase (BuChE) | Alzheimer's Disease | N-benzyl pyrrolidine derivatives act as inhibitors. | mdpi.com |

| Beta-secretase 1 (BACE-1) | Alzheimer's Disease | N-benzyl pyrrolidine derivatives act as inhibitors. | mdpi.com |

| Amyloid-beta (Aβ) Aggregates | Alzheimer's Disease | Compounds show potential to disassemble Aβ aggregates and modulate metal-induced aggregation. | mdpi.com |

Development of Innovative Synthetic Methodologies and Chemical Transformations

The synthesis of pyrrolidine derivatives, including the benzyl-methyl-pyrrolidin-3-yl-amine core, is an active area of chemical research. Traditional methods are continually being refined, and novel strategies are emerging to improve efficiency, stereoselectivity, and access to a wider diversity of chemical structures.

Recent advancements include the use of multicomponent reactions (MCRs), which allow for the construction of complex pyrrolidine-based molecules in a single step from three or more starting materials. tandfonline.com Techniques such as microwave-assisted and ultrasound-irradiated synthesis are also being employed to accelerate reaction times and improve yields. tandfonline.com For instance, a safe and efficient route to benzoxazole-linked pyrrolidin-2-ones has been developed using microwave irradiation and deep eutectic solvents. tandfonline.com

Stereoselective synthesis is particularly important, as the biological activity of chiral molecules like benzyl-methyl-pyrrolidin-3-yl-amine is often dependent on their specific stereochemistry. mdpi.com Asymmetric synthetic procedures are being developed to produce optically pure enantiomers, allowing for a more precise evaluation of their pharmacological properties. uj.edu.pl The synthesis of optically pure (S)-3-hydroxypyrrolidine, a key precursor, can be achieved from inexpensive starting materials like 4-amino-(S)-2-hydroxybutylic acid through simple and scalable reaction schemes. google.com

Table 2: Selected Synthetic Methodologies for Pyrrolidine Scaffolds

| Methodology | Description | Key Features | Citation |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single operation to form a complex product. | High atom economy, operational simplicity, rapid access to chemical diversity. | tandfonline.com |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions. | Reduced reaction times, improved yields, enhanced reaction selectivity. | tandfonline.com |

| Asymmetric Synthesis | Methods that selectively produce one stereoisomer of a chiral product. | Crucial for creating enantiomerically pure compounds to study stereospecific biological activity. | uj.edu.pl |

| Cycloaddition Reactions | Formation of a cyclic molecule from two or more unsaturated molecules. | The 1,3-dipolar cycloaddition of azomethine ylides is a common strategy for building the pyrrolidine ring. | bohrium.com |

| Reductive Amination / Amidation | Standard transformations to install amine and amide functionalities. | Used in multi-step syntheses to build up complex derivatives from simpler pyrrolidine precursors. | uran.uanih.gov |

Exploration of New Preclinical Disease Models and Therapeutic Areas

Derivatives of the N-benzyl-pyrrolidine scaffold have shown promise in several preclinical models, primarily for neurological disorders. The initial focus has been on Alzheimer's disease and epilepsy, but the observed mechanisms of action suggest potential applications in a broader range of therapeutic areas.

In Alzheimer's disease research, compounds based on this scaffold have demonstrated efficacy in improving cognitive dysfunction in scopolamine-induced amnesia models and protecting against Aβ-induced cognitive deficits in the Morris water maze test. mdpi.com The neuroprotective activity of these compounds against Aβ-induced cell death has also been confirmed in cell-based assays. nih.gov

Beyond Alzheimer's, N-benzyl-pyrrolidine derivatives have exhibited significant antiseizure activity. uj.edu.placs.org For example, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide showed broad-spectrum efficacy in multiple acute seizure models in mice, including the maximal electroshock (MES), 6 Hz, and subcutaneous pentylenetetrazol (scPTZ) tests. uj.edu.placs.org This suggests a potential role in the treatment of epilepsy, including pharmacoresistant forms. acs.org The cardioprotective and lipid-lowering potential of related succinimide (B58015) derivatives has also been explored in preclinical models, indicating that the core pyrrolidine structure could be adapted for cardiovascular diseases. mdpi.com

Future research should explore the efficacy of benzyl-methyl-pyrrolidin-3-yl-amine analogs in models of other neurodegenerative diseases (e.g., Parkinson's disease, Huntington's disease), psychiatric disorders, and neuropathic pain, given the scaffold's demonstrated activity in the central nervous system.

Table 3: Preclinical Models and Therapeutic Areas for Pyrrolidine Derivatives

| Disease Area | Preclinical Model | Key Findings | Citation |

| Alzheimer's Disease | Scopolamine-induced amnesia (Y-maze test) | Improvement in cognitive dysfunction. | mdpi.com |

| Alzheimer's Disease | Aβ-induced cognitive dysfunction (Morris water maze) | Improvement in cognitive dysfunction. | mdpi.com |

| Alzheimer's Disease | Aβ₁₋₄₂-induced neurotoxicity in SH-SY5Y cells | Diminished Aβ-induced cell death, demonstrating neuroprotective activity. | nih.gov |